![molecular formula C7H10O3 B1428779 3-(3-Oxocyclobutyl)propanoic acid CAS No. 1380291-34-8](/img/structure/B1428779.png)
3-(3-Oxocyclobutyl)propanoic acid
Overview
Description
3-(3-Oxocyclobutyl)propanoic acid is a very important medicine intermediate . It is widely applied in the synthesis of various bulk drugs, such as ACK1 antibody, the MDM2 antagonist, the JAK inhibitor, CETP inhibitor, kinase inhibitor, the PDE10 inhibitor, thrombin inhibitors, and in autoimmunization chronic inflammatory diseases and antitumor drugs .
Synthesis Analysis
The synthesis of 3-(3-oxocyclobutyl)propanoic acid can be accomplished by the reaction of cyclobutyl ketone with bromoacetic anhydride . The specific synthesis path involves reacting cyclobutyl ketone with bromoacetic anhydride in the presence of thionyl chloride to generate 3-(Bromo-cyclobutyl) acetone .Molecular Structure Analysis
The molecular formula of 3-(3-Oxocyclobutyl)propanoic acid is C7H10O3 . Its molecular weight is 142.152 g/mol .Chemical Reactions Analysis
3-(3-oxocyclobutyl)propanoic acid can be obtained by the reaction of cyclobutyl ketone with bromoacetic anhydride . The specific synthesis path is as follows: First, in the presence of thionyl chloride, cyclobutyl ketone is reacted with bromoacetic anhydride to generate 3-(Bromo-cyclobutyl) acetone .Physical And Chemical Properties Analysis
The density of 3-(3-Oxocyclobutyl)propanoic acid is 1.2±0.1 g/cm3 . Its boiling point is 313.0±15.0 °C at 760 mmHg . The compound is slightly soluble in water .Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Synthesis of Key Intermediates : 1-(3-Oxocyclobutyl) carboxylic acid is converted into N-Boc-protected 1-(3-oxocyclobutyl) urea, a key intermediate for the preparation of agonists of metabotropic glutamate receptor 5, highlighting its role in the development of new pharmaceuticals (Xianyu Sun et al., 2014).
- Dearomatization Strategy : The oxidative dearomatization of 3-(3-alkynyl-4-hydroxyphenyl)propanoic acid combined with a cascade transition-metal catalyzed cyclization/addition/aromatization/lactamization sequence offers a novel approach for preparing furoquinolinone and angelicin derivatives, demonstrating its utility in complex organic synthesis (Y. Ye et al., 2012).
Materials Science
- Development of Polybenzoxazine : Phloretic acid, a derivative related to 3-(4-Hydroxyphenyl)propanoic acid, is explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation, presenting a sustainable alternative to phenol for creating materials with specific properties (Acerina Trejo-Machin et al., 2017).
Natural Products and Anti-inflammatory Applications
- Discovery of Phenolic Compounds : New phenolic compounds isolated from the tender leaves of Eucommia ulmoides Oliv. include derivatives structurally similar to 3-(3-Oxocyclobutyl)propanoic acid, providing insights into the anti-inflammatory properties of natural products and enriching the chemical information of Eucommia ulmoides Oliv. (Xiaolei Ren et al., 2021).
Safety and Hazards
Future Directions
3-(3-Oxocyclobutyl)propanoic acid is a versatile chemical compound used in scientific research. Its unique structure allows for diverse applications, making it a valuable tool for studying various phenomena. It is expected to continue playing a significant role in the synthesis of various bulk drugs .
properties
IUPAC Name |
3-(3-oxocyclobutyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6-3-5(4-6)1-2-7(9)10/h5H,1-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEMXLAAKZUGEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Oxocyclobutyl)propanoic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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